3-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-pyrazole
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Overview
Description
3-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a pyrrolidine group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of microreactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the pyrazole ring or the pyrrolidine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of pyrazole derivatives.
Scientific Research Applications
3-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the pyrrolidine group may influence its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(Pyrrolidin-2-YL)-5-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-(Pyrrolidin-2-YL)-5-chloro-1H-pyrazole: Contains a chlorine substituent instead of a trifluoromethyl group.
3-(Pyrrolidin-2-YL)-5-phenyl-1H-pyrazole: Features a phenyl group in place of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-pyrazole imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to its analogs.
Properties
Molecular Formula |
C8H10F3N3 |
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Molecular Weight |
205.18 g/mol |
IUPAC Name |
5-pyrrolidin-2-yl-3-(trifluoromethyl)-1H-pyrazole |
InChI |
InChI=1S/C8H10F3N3/c9-8(10,11)7-4-6(13-14-7)5-2-1-3-12-5/h4-5,12H,1-3H2,(H,13,14) |
InChI Key |
HYUDUPKYCBZLTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC(=NN2)C(F)(F)F |
Origin of Product |
United States |
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